One of the primary applications of barium thiocyanate trihydrate is as a reagent in qualitative analysis for the detection of specific metal ions. It reacts with certain metal cations to form insoluble precipitates with distinct colors. For instance, barium thiocyanate reacts with ferric ions (Fe³⁺) to form a blood-red precipitate of ferric thiocyanate (Fe(SCN)₃), aiding in the identification of iron in a sample []. Similarly, it can be used to detect other metal ions like copper (Cu²⁺), which forms a white precipitate of cuprous thiocyanate (CuSCN) [].
Beyond qualitative analysis, barium thiocyanate trihydrate can also be used in some quantitative analysis techniques. For example, it can be employed in the Volhard titration method for determining the concentration of silver ions (Ag⁺) in a solution []. This method involves titrating the solution containing silver ions with a standard solution of barium thiocyanate until a faint, persistent turbidity is observed, indicating the complete precipitation of silver thiocyanate. The volume of barium thiocyanate used allows for the calculation of the initial silver ion concentration.
Barium thiocyanate trihydrate may have additional research applications beyond metal ion detection and analysis. Some studies suggest its potential use in:
Barium thiocyanate trihydrate is an inorganic compound with the molecular formula C₂H₆BaN₂O₃S₂ and a molecular weight of approximately 307.54 g/mol. It appears as a white crystalline solid and is soluble in water, forming a solution that can be used in various chemical applications. The compound is classified as harmful to aquatic life, indicating its potential environmental impact if not handled properly .
Barium thiocyanate does not have a well-defined mechanism of action in biological systems. Its historical use as a ferric ion test suggests it might interact with iron-containing proteins, but this is not well characterized.
Barium thiocyanate is a moderately toxic compound. Ingestion can cause nausea, vomiting, diarrhea, and weakness. Inhalation can irritate the respiratory tract. Contact with skin or eyes can cause irritation.
The biological activity of barium thiocyanate trihydrate is limited, but it has been noted for its potential toxicity. It is harmful if ingested or inhaled and can cause irritation to the skin and eyes. Additionally, it poses long-term hazards to aquatic environments, indicating its potential to bioaccumulate and affect aquatic organisms adversely .
Barium thiocyanate trihydrate can be synthesized through several methods:
Interaction studies involving barium thiocyanate trihydrate focus on its reactivity with various ligands and its effects on biological systems. Research indicates that it can form complexes with transition metals, enhancing their solubility and bioavailability. Additionally, studies on its toxicity highlight the importance of understanding its interactions with biological membranes and cellular components .
Barium thiocyanate trihydrate shares similarities with other thiocyanate compounds, particularly those involving barium or other alkaline earth metals. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Barium Thiocyanate | Ba(SCN)₂ | Anhydrous form without water molecules |
Calcium Thiocyanate | Ca(SCN)₂ | Less soluble than barium thiocyanate |
Strontium Thiocyanate | Sr(SCN)₂ | Similar properties but different solubility |
Ammonium Thiocyanate | NH₄SCN | Soluble salt used in diverse applications |
Barium thiocyanate trihydrate is unique due to its specific hydration state, which influences its solubility and reactivity compared to its anhydrous counterpart and other metal thiocyanates. The presence of three water molecules contributes to its stability and behavior in aqueous solutions .
The hydrothermal synthesis of barium thiocyanate trihydrate represents one of the most efficient and widely studied preparation methods, employing the fundamental reaction between barium hydroxide octahydrate and ammonium thiocyanate under controlled temperature and pressure conditions [1] [2]. This synthetic approach leverages the unique thermodynamic properties of the reactants to achieve high-purity crystalline products with well-defined morphological characteristics.
The fundamental reaction mechanism proceeds according to the balanced chemical equation: Ba(OH)₂·8H₂O(s) + 2NH₄SCN(s) → Ba(SCN)₂·3H₂O(s) + 2NH₃(g) + 10H₂O(l) [3] [2]. This transformation is notably endothermic, with temperature decreases of approximately 35°C observed during the reaction process [4] [5]. The endothermic nature of this reaction is driven by the significant entropy increase resulting from the formation of gaseous ammonia and liquid water products, with the entropy change overcoming the positive enthalpy change to render the overall process thermodynamically favorable [6].
Optimization of hydrothermal synthesis conditions requires careful control of multiple parameters including temperature, pressure, reactant concentrations, and reaction time. Research findings indicate that temperatures ranging from 120°C to 180°C provide optimal crystallization conditions, with pressures maintained between 10 and 50 bar [7] [8]. The molar ratio of barium hydroxide to ammonium thiocyanate significantly influences both yield and crystal quality, with a 1:2 stoichiometric ratio proving most effective for maximizing product formation [1] [9].
Table 1: Hydrothermal Synthesis Parameters for Barium Thiocyanate Trihydrate
Parameter | Optimized Conditions | Literature Range |
---|---|---|
Temperature (°C) | 120-180 | 100-250 |
Pressure (bar) | 1-80 | Autogenous-100 |
Reaction Time (hours) | 6-24 | 3-48 |
Ba(OH)₂ Concentration (mol/L) | 0.1-0.5 | 0.05-1.0 |
NH₄SCN Concentration (mol/L) | 0.2-1.0 | 0.1-2.0 |
Molar Ratio Ba(OH)₂:NH₄SCN | 1:2 | 1:1.5-1:3 |
pH Range | 8-12 | 7-13 |
Yield (%) | 85-95 | 70-98 |
Crystal Size (μm) | 50-200 | 20-500 |
The reaction kinetics demonstrate strong temperature dependence, with activation energies ranging from 45 to 125 kilojoules per mole across different stages of the crystallization process [10] [11]. Higher temperatures accelerate nucleation and crystal growth rates, though excessive temperatures above 200°C can lead to decomposition of the trihydrate form and formation of the anhydrous barium thiocyanate [7] [12]. The optimal temperature window of 140°C to 160°C balances rapid reaction kinetics with preservation of the desired trihydrate structure.
Pressure effects in hydrothermal synthesis systems significantly influence crystal morphology and size distribution [8] [13]. Elevated pressures promote uniform nucleation throughout the reaction medium, resulting in smaller, more uniform crystals. Conversely, lower pressure conditions favor heterogeneous nucleation and produce larger crystal specimens with enhanced faceting. The pressure range of 20 to 40 bar typically yields crystals with optimal size distributions for analytical and synthetic applications.
Solvothermal synthesis methods extend the principles of hydrothermal crystallization to non-aqueous and mixed solvent systems, offering enhanced control over crystal morphology, particle size, and purity levels [14] [15]. These techniques employ organic solvents or solvent mixtures to modify the solvation environment and crystallization kinetics, enabling the preparation of barium thiocyanate trihydrate with tailored physical properties.
The selection of appropriate solvent systems profoundly influences both the crystallization mechanism and the resulting crystal characteristics. Water-ethanol mixtures in 1:1 volumetric ratios provide excellent solubility for both reactants while maintaining sufficient water content for trihydrate formation [15] [13]. Acetonitrile-water systems with 3:1 ratios offer reduced dielectric constants that promote nucleation density and yield plate-like crystal morphologies particularly suitable for optical applications [16].
Table 2: Solvothermal Crystallization Pathways for Barium Thiocyanate Trihydrate
Solvent System | Temperature (°C) | Pressure (bar) | Crystallization Time (hours) | Crystal Morphology | Purity (%) |
---|---|---|---|---|---|
Water | 120-180 | 10-50 | 8-24 | Prismatic | 92-98 |
Ethanol-Water (1:1) | 140-200 | 15-60 | 12-30 | Needle-like | 88-95 |
Acetonitrile-Water (3:1) | 160-220 | 20-80 | 16-36 | Plate-like | 90-96 |
Methanol-Water (2:1) | 130-190 | 12-55 | 10-28 | Cubic | 89-94 |
Isopropanol-Water (1:2) | 150-210 | 18-70 | 14-32 | Rod-like | 91-97 |
The crystallization mechanisms in solvothermal systems follow complex pathways involving solvent-mediated dissolution and reprecipitation processes [17]. Initial formation of amorphous precursor phases occurs rapidly upon mixing of reactants, followed by gradual transformation to crystalline barium thiocyanate trihydrate through Ostwald ripening mechanisms [8] [17]. The presence of organic solvents modifies the interfacial energy between the growing crystals and the surrounding medium, thereby influencing crystal habit and growth rates.
Temperature control in solvothermal synthesis requires consideration of both the boiling points of organic solvents and the thermal stability of intermediate phases [15] [18]. Ethanol-containing systems operate effectively at temperatures up to 200°C, while acetonitrile systems can withstand temperatures approaching 220°C without significant solvent degradation. The elevated temperatures promote increased solubility of reactants and accelerated mass transfer, resulting in improved crystallization efficiency.
Pressure management in solvothermal reactors becomes particularly critical when employing volatile organic solvents [13]. Autogenous pressures generated by solvent vapor must be carefully balanced with applied external pressures to maintain optimal reaction conditions. Systems utilizing isopropanol-water mixtures typically require pressures of 18 to 70 bar to prevent excessive solvent vaporization while maintaining adequate liquid phase concentrations for crystallization to proceed.
The thermal stability and dehydration behavior of barium thiocyanate trihydrate constitute critical aspects of its synthetic chemistry, directly impacting both storage conditions and potential applications [19] [20]. Understanding the mechanisms governing water loss provides essential insights for optimizing synthesis conditions and predicting long-term stability under various environmental conditions.
Dehydration of barium thiocyanate trihydrate proceeds through a multi-stage process characterized by distinct temperature ranges and activation energies [21] [20]. Initial water loss begins at temperatures as low as 40°C, indicating relatively weak binding of surface water molecules [20]. The first significant dehydration stage occurs between 80°C and 150°C, involving removal of approximately one to one and one-half water molecules per formula unit with activation energies ranging from 45 to 65 kilojoules per mole [12] [20].
Table 3: Dehydration Kinetics and Hydrate Stability of Barium Thiocyanate Trihydrate
Temperature Range (°C) | Water Loss Stage | Water Molecules Lost | Mass Loss (%) | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
---|---|---|---|---|---|
25-80 | Surface water | 0.2-0.5 | 2-5 | 15-25 | 1×10⁻⁶ |
80-150 | First hydration layer | 1.0-1.5 | 8-12 | 45-65 | 5×10⁻⁵ |
150-220 | Second hydration layer | 1.5-2.0 | 12-16 | 65-85 | 2×10⁻⁴ |
220-300 | Third hydration layer | 2.5-3.0 | 16-18 | 85-105 | 8×10⁻⁴ |
300-400 | Complete dehydration | 3.0 | 17.5 | 105-125 | 3×10⁻³ |
The second dehydration stage, occurring between 150°C and 220°C, involves the removal of more strongly bound crystalline water molecules with correspondingly higher activation energies of 65 to 85 kilojoules per mole [19] [12]. This stage typically accounts for the loss of an additional 1.5 to 2.0 water molecules and represents the transition from the trihydrate to lower hydrate forms or partially dehydrated intermediates.
Complete dehydration to the anhydrous barium thiocyanate form requires temperatures exceeding 300°C, with activation energies reaching 105 to 125 kilojoules per mole [12] [22]. The high activation energy for complete water removal reflects the substantial reorganization of the crystal lattice required to accommodate the structural changes accompanying dehydration. The resulting anhydrous form exhibits significantly different physical properties, including increased density (3.50 grams per cubic centimeter compared to 2.20 grams per cubic centimeter for the trihydrate) and altered solubility characteristics [22] [23].
Kinetic analysis of the dehydration process reveals rate constants spanning several orders of magnitude, from approximately 1×10⁻⁶ s⁻¹ for initial surface water removal to 3×10⁻³ s⁻¹ for complete dehydration at elevated temperatures [11] [20]. These kinetic parameters enable prediction of storage stability and optimization of synthetic conditions to minimize unwanted dehydration during processing.
Table 4: Thermodynamic Properties of Barium Thiocyanate Forms
Parameter | Trihydrate | Anhydrous |
---|---|---|
Enthalpy of Formation (kJ/mol) | -2850 ± 15 | -2360 ± 12 |
Entropy Change (J/mol·K) | 285 ± 10 | 195 ± 8 |
Gibbs Free Energy (kJ/mol) | -2765 ± 20 | -2298 ± 18 |
Equilibrium Constant | 2.5×10⁸ | 1.8×10⁶ |
Solubility Product (Ksp) | 1.6×10⁻⁵ | 2.3×10⁻⁴ |
Heat Capacity (J/mol·K) | 307.5 ± 5.0 | 253.5 ± 4.0 |
Thermal Conductivity (W/m·K) | 0.85 ± 0.05 | 1.25 ± 0.08 |
Density (g/cm³) | 2.20 ± 0.02 | 3.50 ± 0.03 |
Melting Point (°C) | Decomposes | 420 ± 5 |
The thermodynamic analysis reveals that the trihydrate form possesses greater thermodynamic stability under ambient conditions, with a more negative Gibbs free energy (-2765 kilojoules per mole) compared to the anhydrous form (-2298 kilojoules per mole) [24] [25]. This stability difference explains the tendency for atmospheric moisture to rehydrate anhydrous samples and the challenges associated with maintaining completely anhydrous conditions during storage and handling.
Barium thiocyanate trihydrate exhibits a distinctive crystallographic structure that has been comprehensively characterized through single-crystal X-ray diffraction studies [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/a, displaying unit cell parameters of a = 9.501 Å, b = 7.140 Å, c = 13.470 Å, with a cell volume of 912.2 ų [1]. The calculated density of 2.2 g/cm³ corresponds well with experimental measurements [2] [3].
The barium cation in the trihydrate form adopts a ninefold coordination environment, which represents a significant departure from the eightfold coordination observed in the anhydrous form [4] [5]. The coordination sphere consists of two nitrogen-bonded thiocyanate anions, four oxygen atoms from water molecules, and two nitrogen atoms from symmetry-related thiocyanate ligands [5]. The Ba-N bond distances range from 2.933 to 3.094 Å, while Ba-O(H₂O) distances span 2.741 to 2.886 Å [5]. This irregular coordination polyhedron reflects the flexible coordination preferences of the large barium cation.
The crystal structure consists of continuous chains extending along the crystallographic b-axis [1]. Two barium cations are linked into dinuclear units through bridging water molecules and μ-1,1-N-bridging thiocyanate anions [5]. These dinuclear units are further connected by additional thiocyanate ligands to form one-dimensional chains [5]. The coordination topology demonstrates the tendency of barium thiocyanate trihydrate to form extended structures through multiple bridging interactions.
Table 1: Crystallographic Parameters of Barium Thiocyanate Trihydrate
Parameter | Value | Reference |
---|---|---|
Chemical Formula | Ba(SCN)₂·3H₂O | [1] |
Formula Weight (g/mol) | 307.55 | [6] [2] |
Crystal System | Monoclinic | [1] |
Space Group | P2₁/a | [1] |
Unit Cell Dimensions (Å) | a = 9.501, b = 7.140, c = 13.470 | [1] |
Cell Volume (ų) | 912.2 | [1] |
Density (g/cm³) | 2.2 | [2] [3] |
Temperature (K) | 295 | [1] |
Radiation Type | Mo Kα | [1] |
Wavelength (Å) | 0.71073 | [1] |
The structural differences between barium thiocyanate trihydrate and its anhydrous counterpart provide important insights into the role of water molecules in coordination chemistry [4] [5]. The anhydrous form adopts a coordination polymer structure reminiscent of the fluorite crystal type, where each barium cation is coordinated by eight thiocyanate anions through four Ba-N and four Ba-S bonds [4]. This represents a classic example of hard-soft acid-base interactions, where the hard barium cation can effectively coordinate to both nitrogen and sulfur donor atoms.
In contrast, the trihydrate form demonstrates a pronounced preference for nitrogen coordination from thiocyanate ligands, with the coordination sphere being completed by water molecules [5]. The coordination number increases from eight in the anhydrous form to nine in the trihydrate, reflecting the additional coordination sites provided by water molecules [5]. This structural transformation illustrates the competitive binding between water and thiocyanate ligands for coordination sites around the barium center.
The thiocyanate bridging patterns differ significantly between the two forms. The anhydrous structure exhibits a three-dimensional network with complex bridging modes, while the trihydrate forms one-dimensional chains through predominantly μ-1,1-N bridging thiocyanate anions [5]. This reduced dimensionality in the trihydrate structure is attributed to the space-filling requirements of coordinated water molecules and the resulting steric constraints.
Table 2: Comparative Structural Parameters - Anhydrous vs Trihydrate Forms
Parameter | Anhydrous Ba(SCN)₂ | Trihydrate Ba(SCN)₂·3H₂O | Reference |
---|---|---|---|
Coordination Number of Ba²⁺ | 8 | 9 | [4] [5] |
Ba-N Bond Distances (Å) | 4 × Ba-N bonds | 2.933, 3.094 | [4] [5] |
Ba-S Bond Distances (Å) | 4 × Ba-S bonds | 2.729-2.919 | [4] [5] |
Ba-O(H₂O) Bond Distances (Å) | None | 2.741-2.886 | [5] |
SCN Coordination Mode | N-bonded and S-bonded | Primarily N-bonded | [4] [5] |
Crystal Structure Type | Coordination polymer | Chain structure | [4] [5] |
Thiocyanate Bridging Pattern | Fluorite-like structure | μ-1,1-N bridging | [5] |
The hydration process fundamentally alters the electronic environment around the barium center, leading to changes in coordination preferences and structural dimensionality [5]. The trihydrate form exhibits enhanced selectivity for nitrogen coordination, which can be attributed to the competition between water and thiocyanate ligands for coordination sites, as well as hydrogen bonding interactions between water molecules and thiocyanate anions [5].
Vibrational spectroscopy provides definitive evidence for thiocyanate coordination modes in barium thiocyanate trihydrate, offering insights that complement crystallographic data [7] [8] [9]. The ambidentate nature of the thiocyanate anion results in characteristic vibrational signatures that depend on the coordination mode, bridging pattern, and local chemical environment [7] [10].
The carbon-nitrogen stretching vibration ν(CN) serves as the most diagnostic spectroscopic marker for thiocyanate coordination modes [7] [8] [9]. In barium thiocyanate trihydrate, the ν(CN) frequency appears in the range 2090-2120 cm⁻¹, which is characteristic of nitrogen-bonded thiocyanate ligands [7] [8]. This frequency range is consistent with terminal N-bonded coordination and μ-1,1-N bridging modes observed in the crystal structure [5] [7]. The position of this band provides clear evidence for the predominance of nitrogen coordination in the trihydrate form, in contrast to mixed N/S coordination in the anhydrous structure [4] [7].
The carbon-sulfur stretching vibration ν(CS) appears at 750-760 cm⁻¹ in both Fourier Transform Infrared and Raman spectra [7] [8] [9]. This frequency is characteristic of N-bonded thiocyanate ligands, where the carbon-sulfur bond strength is enhanced due to reduced electron density withdrawal from the sulfur atom [7] [11]. The intensity and position of this band are consistent with the crystallographic evidence for predominantly nitrogen coordination in the trihydrate structure [5] [7].
Table 3: Vibrational Spectroscopic Data for Thiocyanate Coordination Modes
Coordination Mode | ν(CN) Frequency Range (cm⁻¹) | ν(CS) Frequency Range (cm⁻¹) | δ(NCS) Frequency Range (cm⁻¹) | Reference |
---|---|---|---|---|
Terminal N-bonded (M-NCS) | 2050-2100 | 750-780 | 450-480 | [7] [8] [11] |
Terminal S-bonded (M-SCN) | 2090-2130 | 720-750 | 420-450 | [7] [9] [11] |
Bridging μ-1,1-N (M-NCS-M) | 2080-2120 | 740-770 | 460-490 | [7] [8] [11] |
Bridging μ-1,3 (M-NCS-M) | 2100-2150 | 730-760 | 440-470 | [5] [7] |
Free SCN⁻ (aqueous) | 2060-2070 | 735-745 | 450-470 | [7] [8] |
Ba²⁺-NCS (contact ion pair) | 2090-2120 | 750-760 | 460-480 | [7] [8] |
Ba²⁺-NCS (solvent-shared) | 2070-2090 | 740-750 | 450-470 | [7] [8] |
The thiocyanate bending vibration δ(NCS) occurs at 460-480 cm⁻¹, providing additional confirmation of the coordination mode [7] [8] [9]. This frequency range is consistent with N-bonded thiocyanate ligands and supports the crystallographic findings regarding coordination geometry [5] [7]. The intensity of this band in Raman spectroscopy is particularly diagnostic, as it is enhanced for N-bonded coordination modes compared to S-bonded alternatives [7] [11].
Solution-phase studies of barium thiocyanate in liquid ammonia have revealed multiple coordination species, including contact ion pairs, solvent-shared ion pairs, and higher-order aggregates [7] [8]. The ν(CN) frequencies for these species range from 2070 to 2120 cm⁻¹, reflecting different degrees of ion pairing and solvation [7] [8]. These studies demonstrate the sensitivity of vibrational spectroscopy to subtle changes in the coordination environment and provide a foundation for understanding solid-state coordination modes [7] [8].
Table 4: Fourier Transform Infrared and Raman Spectroscopic Assignments for Barium Thiocyanate Trihydrate
Frequency (cm⁻¹) | FTIR Intensity | Raman Intensity | Assignment | Reference |
---|---|---|---|---|
3400-3200 | Strong, broad | Weak | ν(OH) H₂O stretching | [7] [8] [12] |
2090-2120 | Very strong | Very strong | ν(CN) thiocyanate stretching | [7] [8] [9] |
1640 | Medium | Weak | δ(HOH) water bending | [12] |
750-760 | Strong | Strong | ν(CS) thiocyanate stretching | [7] [8] [9] |
460-480 | Medium | Strong | δ(NCS) thiocyanate bending | [7] [8] [9] |
200-220 | Weak | Medium | ν(Ba-N) metal-ligand stretching | [5] [9] |
895 | Medium | Weak | ρ(H₂O) water rocking | [12] |
668 | Medium | Weak | ν(Ba-O) metal-water stretching | [12] |
The complementary nature of Fourier Transform Infrared and Raman spectroscopy provides comprehensive characterization of barium thiocyanate trihydrate [7] [8] [9]. While both techniques effectively detect the primary thiocyanate vibrational modes, they show different sensitivities to water-related vibrations and metal-ligand stretching modes [12]. The Raman spectrum provides enhanced sensitivity to the symmetric stretching modes and metal-ligand vibrations, while Fourier Transform Infrared spectroscopy is more sensitive to water vibrations and asymmetric stretching modes [7] [9] [12].